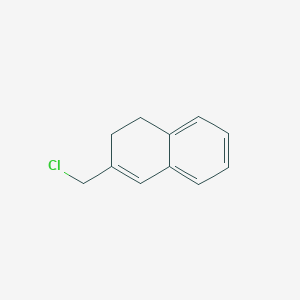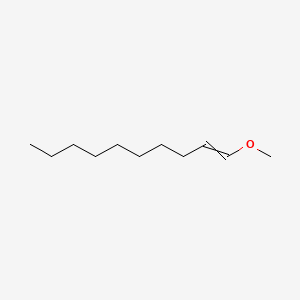
1-Decene, 1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decene, 1-methoxy- is an organic compound with the molecular formula C11H22O. It belongs to the class of organooxygen compounds, which are characterized by the presence of a carbon-oxygen bond. It is a colorless liquid with a molecular weight of 170.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decene, 1-methoxy- can be synthesized through various methods. One common method involves the reaction of 1-decene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C . The acid catalyst facilitates the addition of the methoxy group to the double bond of 1-decene, resulting in the formation of 1-Decene, 1-methoxy-.
Industrial Production Methods
In industrial settings, the production of 1-Decene, 1-methoxy- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors enhances the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Decene, 1-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of 1-Decene, 1-methoxy- can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-Decene, 1-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Decene, 1-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Decene: A similar compound with the molecular formula C10H20.
1-Dodecene: Another similar compound with the molecular formula C12H24.
Uniqueness
1-Decene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it suitable for various applications in organic synthesis, biology, and industry .
Properties
CAS No. |
93222-35-6 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-1-methoxydec-1-ene |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10+ |
InChI Key |
OVQHJRCXRNGXRJ-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/OC |
Canonical SMILES |
CCCCCCCCC=COC |
density |
0.807-0.817 |
physical_description |
Clear, colourless liquid; Fruity floral aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


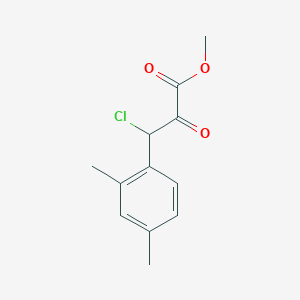
![N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-chloroacetamide](/img/structure/B8717692.png)
![4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro-](/img/structure/B8717697.png)
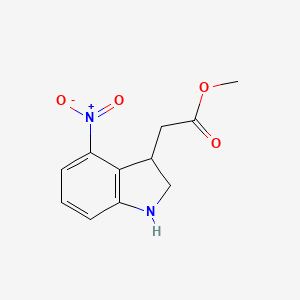
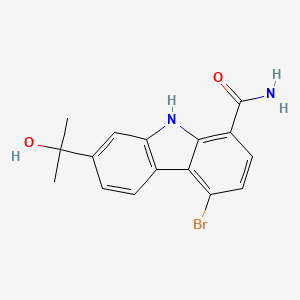
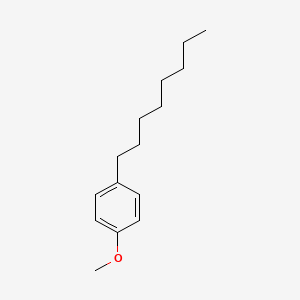
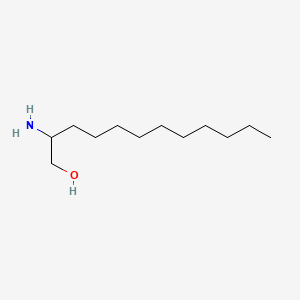
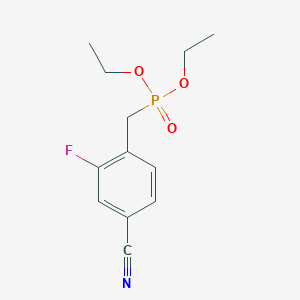
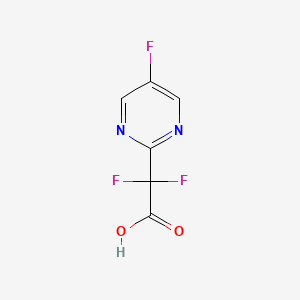
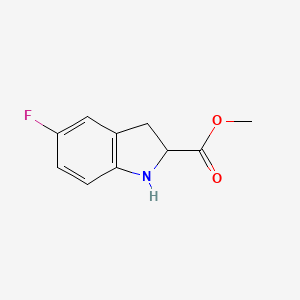
![(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide](/img/structure/B8717759.png)
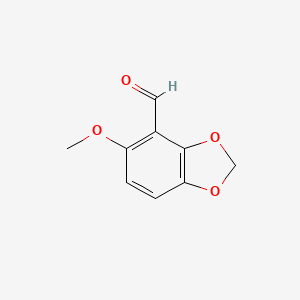
![5-Nitro-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B8717774.png)
